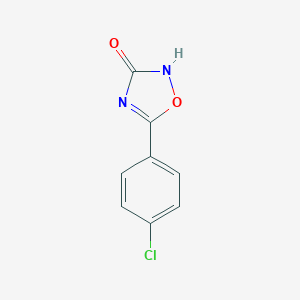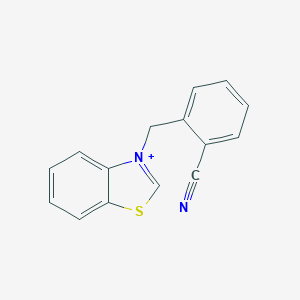![molecular formula C21H14FN3OS B282177 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators in the body. Additionally, it also inhibits the activity of various kinases, such as Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are diverse and depend on the specific application. It has been found to reduce inflammation and pain in various animal models of inflammation. Additionally, it has also shown significant anti-tumor activity in various cancer cell lines. Moreover, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its diverse biological activities, ease of synthesis, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Firstly, further optimization of the compound's pharmacokinetic properties is necessary to improve its bioavailability and efficacy. Secondly, more studies are needed to understand the mechanism of action of the compound in different biological systems. Thirdly, the potential applications of the compound in the treatment of various diseases, such as cancer and neurodegenerative diseases, need to be further explored. Finally, the development of novel derivatives of the compound with improved biological activities and pharmacokinetic properties is an exciting avenue for future research.
Synthesemethoden
The synthesis of 4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 3-phenyl-2-thiophenecarboxaldehyde and 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, it has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H14FN3OS |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)-5-phenyl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H14FN3OS/c22-14-7-4-6-13(12-14)20-17-18(16-10-5-11-27-16)23-24-19(17)21(26)25(20)15-8-2-1-3-9-15/h1-12,20H,(H,23,24) |
InChI-Schlüssel |
JPGMDZUABCERNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CS4)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)

![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
